![molecular formula C15H16N2O5 B300310 ethyl 2-[(8-methoxy-4-oxo-4H-chromen-5-yl)hydrazono]propanoate](/img/structure/B300310.png)
ethyl 2-[(8-methoxy-4-oxo-4H-chromen-5-yl)hydrazono]propanoate
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Overview
Description
Ethyl 2-[(8-methoxy-4-oxo-4H-chromen-5-yl)hydrazono]propanoate, also known as EMCHP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
Ethyl 2-[(8-methoxy-4-oxo-4H-chromen-5-yl)hydrazono]propanoate has been shown to induce apoptosis, or programmed cell death, in cancer cells. It does this by activating the caspase pathway, which leads to the cleavage of various proteins and ultimately cell death. ethyl 2-[(8-methoxy-4-oxo-4H-chromen-5-yl)hydrazono]propanoate also inhibits the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
ethyl 2-[(8-methoxy-4-oxo-4H-chromen-5-yl)hydrazono]propanoate has been shown to have low toxicity in vitro, with an IC50 value of around 50 μM in various cancer cell lines. It has also been shown to have good stability in various biological fluids, including plasma and liver microsomes. In terms of physiological effects, ethyl 2-[(8-methoxy-4-oxo-4H-chromen-5-yl)hydrazono]propanoate has been shown to reduce tumor growth in mouse models of breast and lung cancer.
Advantages and Limitations for Lab Experiments
One advantage of using ethyl 2-[(8-methoxy-4-oxo-4H-chromen-5-yl)hydrazono]propanoate in lab experiments is its low toxicity, which allows for higher concentrations to be used without causing harm to cells. However, one limitation is its low solubility in water, which can make it difficult to use in certain assays.
Future Directions
There are several future directions for research on ethyl 2-[(8-methoxy-4-oxo-4H-chromen-5-yl)hydrazono]propanoate. One area of interest is its potential use as a fluorescent probe for detecting metal ions, as this could have applications in environmental monitoring and biological imaging. Another area of interest is its potential use in combination therapy with other cancer drugs, as it has been shown to enhance the efficacy of certain drugs. Finally, further studies are needed to fully understand the mechanism of action of ethyl 2-[(8-methoxy-4-oxo-4H-chromen-5-yl)hydrazono]propanoate and its potential as a cancer treatment.
Synthesis Methods
Ethyl 2-[(8-methoxy-4-oxo-4H-chromen-5-yl)hydrazono]propanoate can be synthesized through a one-pot reaction of 5,7-dihydroxy-4-methylcoumarin and ethyl 2-bromoacetate, followed by reaction with hydrazine hydrate and acetic acid. The product can be purified through recrystallization or column chromatography. The yield of ethyl 2-[(8-methoxy-4-oxo-4H-chromen-5-yl)hydrazono]propanoate is typically around 50-60%.
Scientific Research Applications
Ethyl 2-[(8-methoxy-4-oxo-4H-chromen-5-yl)hydrazono]propanoate has been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been studied for its anti-inflammatory properties, as it can reduce the production of pro-inflammatory cytokines. In addition, ethyl 2-[(8-methoxy-4-oxo-4H-chromen-5-yl)hydrazono]propanoate has been investigated for its potential as a fluorescent probe for detecting metal ions.
properties
Product Name |
ethyl 2-[(8-methoxy-4-oxo-4H-chromen-5-yl)hydrazono]propanoate |
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Molecular Formula |
C15H16N2O5 |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
ethyl (2Z)-2-[(8-methoxy-4-oxochromen-5-yl)hydrazinylidene]propanoate |
InChI |
InChI=1S/C15H16N2O5/c1-4-21-15(19)9(2)16-17-10-5-6-12(20-3)14-13(10)11(18)7-8-22-14/h5-8,17H,4H2,1-3H3/b16-9- |
InChI Key |
WGFPNWUKCZWFFK-SXGWCWSVSA-N |
Isomeric SMILES |
CCOC(=O)/C(=N\NC1=C2C(=O)C=COC2=C(C=C1)OC)/C |
SMILES |
CCOC(=O)C(=NNC1=C2C(=O)C=COC2=C(C=C1)OC)C |
Canonical SMILES |
CCOC(=O)C(=NNC1=C2C(=O)C=COC2=C(C=C1)OC)C |
Origin of Product |
United States |
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